7-chloro-5-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARLPCQURDIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572924 | |
| Record name | 7-Chloro-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196205-09-1 | |
| Record name | 7-Chloro-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization Strategies of 7 Chloro 5 Nitro 1h Indole
Electrophilic Aromatic Substitution (EAS) on 7-Chloro-5-nitro-1H-indole
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, and in the case of indoles, it is a crucial method for introducing various functional groups. researchgate.net The indole (B1671886) nucleus is inherently electron-rich and thus highly reactive towards electrophiles, with substitution typically occurring at the C3 position. nih.govquora.com However, the presence of substituents on the benzene (B151609) ring, as in this compound, significantly modulates this reactivity.
Regioselectivity Considerations Influenced by Chloro and Nitro Substituents
The directing effects of the chloro and nitro groups on the incoming electrophile are a primary consideration in the EAS reactions of this compound.
Chloro Group (C-7): Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.org However, they are ortho-, para-directors because the resonance donation, although weak, stabilizes the arenium ion intermediate when the electrophile attacks at these positions. libretexts.orglibretexts.org In the context of the indole ring, a halogen at C-7 would direct incoming electrophiles to the ortho (C-6) and para (C-4) positions of the benzene ring.
Nitro Group (C-5): The nitro group is a strong electron-withdrawing group, both by induction and resonance. libretexts.org This deactivates the aromatic ring towards EAS, making reactions slower compared to unsubstituted benzene. libretexts.org The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it (C-4 and C-6 in this case). libretexts.org
The combined influence of the C-7 chloro and C-5 nitro groups on the benzene portion of the indole would lead to a complex regiochemical outcome. Both groups deactivate the ring, but their directing effects converge on the C-4 and C-6 positions. However, the primary site of electrophilic attack on the indole scaffold is the electron-rich pyrrole (B145914) ring, specifically the C3 position. nih.govnih.gov The strong deactivating nature of the nitro and chloro groups on the carbocyclic ring further enhances the kinetic and thermodynamic preference for substitution at C3. Research on substituted indoles has shown that even with deactivating groups on the benzene ring, electrophilic substitution predominantly occurs at the C3 position. For instance, enzymatic halogenation of 5-nitroindole (B16589) results in the formation of 3-bromo-5-nitroindole. nih.gov
Influence of Electron-Withdrawing Groups on Indole Reactivity
This deactivation is a result of the inductive and resonance effects of the substituents, which pull electron density away from the pyrrole ring, diminishing its ability to stabilize the positive charge that develops in the transition state and the arenium ion intermediate during electrophilic attack. libretexts.org
Mechanistic Pathways of EAS on Indole Ring System with Halogen and Nitro Groups
The generally accepted mechanism for electrophilic aromatic substitution is a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. acs.orglkouniv.ac.in
Attack of the electrophile: The π electrons of the indole ring, primarily from the C2-C3 double bond, attack the electrophile (E+) to form a sigma complex. The positive charge in this intermediate is delocalized over several atoms.
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
For this compound, electrophilic attack at the C3 position is favored. The resulting sigma complex is stabilized by resonance, including a crucial resonance structure where the positive charge is adjacent to the nitrogen atom, which can donate its lone pair of electrons. The electron-withdrawing chloro and nitro groups on the benzene ring will destabilize this intermediate to some extent, but the inherent reactivity of the C3 position of the indole nucleus still directs the substitution to this site.
Nucleophilic Reactivity of the Indole Scaffold
While the indole ring is generally considered electron-rich and reactive towards electrophiles, the presence of strongly electron-withdrawing groups can render certain positions susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) at the Halogenated Position (C-7)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com
In this compound, the chlorine atom at C-7 is activated towards nucleophilic attack by the electron-withdrawing nitro group at the C-5 position (para to the chlorine). The mechanism proceeds through a two-step addition-elimination pathway:
Nucleophilic addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group.
Elimination of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the specific reaction conditions. Studies on similar systems, like 5-bromo-7-chloro-1H-indole, have shown that halogen substitution can occur under nucleophilic conditions. For instance, reaction with sodium methoxide (B1231860) can lead to the substitution of the chlorine atom.
Reactivity of the Nitro Group Towards Reduction and Other Nucleophilic Transformations
The nitro group at the C-5 position is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This transformation is of great synthetic importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com
Reduction of the Nitro Group:
The reduction of an aromatic nitro group to an amine can be achieved using a variety of reagents and conditions. Common methods include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com
Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
The resulting 7-chloro-1H-indol-5-amine is a valuable intermediate for further functionalization, allowing for the introduction of a wide range of substituents through reactions of the newly formed amino group. A one-pot synthesis method has been developed for the creation of 7-amino-5-nitro-2-substituted indoles from 2-bromo-4,6-dinitroaniline, which involves an in-situ selective reduction of one of the nitro groups. researchgate.net
Other Nucleophilic Transformations:
While reduction is the most common reaction, the nitro group can participate in other transformations, although these are less frequent for aromatic nitro compounds. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and can facilitate nucleophilic aromatic substitution of hydrogen (VNS), a process where a nucleophile replaces a hydrogen atom on the ring. clockss.org
Site-Selective Functionalization at the Pyrrolic and Benzenoid Rings
The indole ring system consists of a pyrrole ring fused to a benzene ring, offering multiple sites for functionalization. However, achieving site-selectivity can be challenging due to the inherent reactivity of the C2 and C3 positions of the pyrrole ring. rsc.orgfrontiersin.org The presence of both electron-withdrawing (nitro group) and deactivating (chloro group) substituents on the benzenoid ring of this compound further influences its reactivity.
Direct C-H functionalization of the benzene core of an indole is a significant challenge. nih.gov However, recent advancements have demonstrated that the use of directing groups can facilitate site-selective reactions. For instance, the installation of an N-P(O)tBu2 group has been shown to direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov Furthermore, rhodium-catalyzed reactions using N-PR2 as a directing group can achieve selective C7 arylation. nih.gov This strategy relies on the formation of a stable five-membered metalacycle intermediate. nih.gov
For the pyrrole ring, the C3 position is typically the most nucleophilic and prone to electrophilic substitution. jst.go.jp However, the electron-deficient nature of the pyridine (B92270) ring in azaindole analogues, which share similarities with nitro-substituted indoles, can decrease the nucleophilicity of the C3 position. uni-muenchen.de
Derivatization and Scaffold Modification of this compound
The derivatization of the this compound scaffold is crucial for developing new chemical entities with potential therapeutic applications. Various strategies can be employed to modify this core structure.
The nitrogen atom of the indole ring can be readily functionalized. N-alkylation, for instance, can be achieved under basic conditions. A typical procedure involves the use of a base like sodium hydride to deprotonate the indole nitrogen, followed by the addition of an alkyl halide, such as propargyl bromide. nih.gov This reaction introduces a functional handle that can be further elaborated. For example, the propargyl group can participate in subsequent coupling reactions. nih.gov
The introduction of protecting groups on the indole nitrogen is also a common strategy in multi-step syntheses. Acyl groups, such as an acetyl group, can be introduced to protect the nitrogen and can be later removed by saponification. google.com
The existing chloro and nitro substituents on the this compound ring can direct further functionalization to the remaining unsubstituted positions. The directing effect of these groups, combined with the choice of catalyst and reaction conditions, can achieve regioselective substitution.
For instance, in related indole systems, a formyl group at the C3-position has been shown to direct C-H arylation to the C4-position using a palladium catalyst. acs.org This suggests that the introduction of a suitable directing group at an appropriate position on the this compound scaffold could enable functionalization at specific unsubstituted carbons.
The this compound moiety can serve as a building block for the synthesis of more complex, condensed heterocyclic systems. One approach involves the intramolecular cyclization of suitably functionalized indole derivatives. For example, an N-propargylated indole can undergo intramolecular hydroamination of the alkyne, catalyzed by gold, to form a new fused ring. nih.gov
Another strategy involves the palladium-catalyzed reaction of a halogenated indole with a terminal acetylene, followed by cyclization. scispace.com This method has been successfully applied to the synthesis of various pyrrolopyridine derivatives. scispace.com The presence of the chloro and nitro groups on the starting indole can influence the reactivity and outcome of these cyclization reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orguwindsor.ca The chlorine atom at the C7 position of this compound makes it a suitable substrate for such reactions.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Indoles
| Coupling Reaction | Substrates | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura | Aryl halide, Arylboronic acid | Pd catalyst, Base | Biaryl | uwindsor.camdpi.com |
| Heck | Aryl halide, Alkene | Pd catalyst, Base | Substituted alkene | mdpi.comclockss.org |
| Sonogashira | Aryl halide, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Arylalkyne | scispace.commdpi.com |
| Barluenga | 2-Nitroarylhalide, Tosylhydrazone | Pd catalyst, Base | Substituted indole | nih.gov |
These reactions tolerate a wide range of functional groups, including nitro groups. uwindsor.ca For instance, the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids is a well-established method for the synthesis of biaryl compounds. uwindsor.ca Similarly, the Heck reaction allows for the arylation of alkenes, and the Sonogashira reaction provides access to arylalkynes. scispace.commdpi.comclockss.org The Barluenga cross-coupling offers a route to substituted indoles from 2-nitroarylhalides. nih.gov These methodologies provide versatile pathways for the derivatization of the this compound core, enabling the synthesis of a diverse library of compounds for further investigation.
Advanced Spectroscopic and Structural Elucidation of 7 Chloro 5 Nitro 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.ipb.ptgwdg.descience.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like chloro-nitro indoles. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecular framework can be assembled.
The ¹H and ¹³C NMR spectra of substituted indoles provide critical information regarding the electronic environment of each proton and carbon atom. For a compound such as 7-chloro-5-nitro-1H-indole, the chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the halogen substituent.
¹H NMR Spectroscopy: The proton spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange. ipb.pt The protons on the benzene (B151609) ring (H-4 and H-6) would exhibit chemical shifts and coupling patterns indicative of their positions relative to the chloro and nitro groups. The protons on the pyrrole (B145914) ring (H-2 and H-3) also provide characteristic signals. For instance, in related 3-methyl-5-nitro-1H-indole, the H-4 proton appears at δ 8.57 ppm. rsc.org
Below is a table of anticipated ¹H and ¹³C NMR chemical shifts for chloro-nitro indoles based on data from analogous substituted indoles.
| Atom | Anticipated ¹H Chemical Shift (δ, ppm) | Anticipated ¹³C Chemical Shift (δ, ppm) |
| N-H | > 10 (broad singlet) | - |
| C-2 | ~7.0-7.5 | ~120-130 |
| H-2 | ~7.0-7.5 | - |
| C-3 | ~100-110 | ~100-115 |
| H-3 | ~6.5-7.0 | - |
| C-3a | - | ~125-135 |
| C-4 | - | ~115-125 |
| H-4 | ~7.5-8.5 | - |
| C-5 | - | ~140-150 |
| C-6 | - | ~110-120 |
| H-6 | ~7.0-8.0 | - |
| C-7 | - | ~130-140 |
| C-7a | - | ~135-145 |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and confirming the regiochemistry of substitution on the indole ring. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as between H-2 and H-3 on the pyrrole ring, and between H-4 and H-6 on the benzene ring, helping to trace the proton connectivity within each ring system. gwdg.deresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of carbon resonances for all protonated carbons. ipb.ptscience.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. gwdg.descience.gov For instance, the N-H proton would be expected to show an HMBC correlation to C-2, C-3, and C-7a. The H-4 proton would show correlations to C-5, C-6, and C-3a, which would be instrumental in confirming the positions of the chloro and nitro substituents. gwdg.de
The collective data from these 2D NMR experiments provides a detailed and unambiguous structural elucidation of the molecule. science.gov
The substitution pattern on the benzene ring of an indole derivative can be deduced from the chemical shifts, multiplicities, and coupling constants of the aromatic protons in the ¹H NMR spectrum. pressbooks.puborgchemboulder.com In a this compound, the two remaining protons on the benzene ring, H-4 and H-6, would provide a distinct pattern.
Due to the specific substitution, H-4 and H-6 would likely appear as doublets, with a meta-coupling constant (typically 2-3 Hz). wisc.edu The relative chemical shifts of these protons would be influenced by the neighboring substituents. The electron-withdrawing nitro group at C-5 would deshield the adjacent H-4 and H-6 protons, shifting them downfield. The chloro group at C-7 would also influence the chemical shift of H-6. The precise analysis of these signals provides definitive evidence for the 1,5,7-trisubstituted pattern of the benzene ring. youtube.com
Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Regiochemistry
Mass Spectrometry (MS) for Fragmentation Pathway Analysis.mdpi.comnih.govuni-saarland.dewikipedia.orglibretexts.org
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation. neu.edu.tr
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation of substituted indoles often follows characteristic pathways.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak would also be observed, which is characteristic of a monochlorinated compound. uni-saarland.de
Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). nih.gov The indole ring itself can undergo fragmentation, often involving the loss of HCN (27 Da) from the pyrrole ring. The fragmentation pattern provides a fingerprint that can be used to identify the compound and confirm its substitution.
A representative table of expected fragments in the EI-MS of this compound is provided below.
| Fragment Ion | m/z (Mass-to-charge ratio) | Possible Neutral Loss |
| [M]⁺ | 196/198 | - |
| [M - NO]⁺ | 166/168 | NO |
| [M - NO₂]⁺ | 150/152 | NO₂ |
| [M - NO₂ - HCN]⁺ | 123/125 | NO₂, HCN |
| [C₇H₄Cl]⁺ | 123/125 | C, H, N, O₂ |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules, often producing a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) of these precursor ions can provide detailed structural information. researchgate.net
In the ESI-MS/MS analysis of derivatives of this compound, the protonated or deprotonated molecular ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide information about the connectivity of the substituents and the core indole structure. For example, the loss of the nitro group and other characteristic fragments would be observed. nih.gov This technique is particularly valuable for the characterization of metabolites or reaction products of the parent compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of novel this compound derivatives. mdpi.com Unlike low-resolution mass spectrometry, HRMS provides mass-to-charge ratio (m/z) measurements with high accuracy, often to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass (isobaric compounds). mdpi.com
The process begins with the ionization of the vaporized organic molecule, typically by bombarding it with electrons, which knocks off an electron to form a positively charged molecular ion (M+). libretexts.org For substituted indoles, techniques like electrospray ionization (ESI) are commonly used. rsc.org The high-resolution analyzer, such as a time-of-flight (TOF) detector, then measures the m/z of the molecular ion with great precision. rsc.orgmdpi.com This accurate mass measurement is then compared against theoretical masses calculated for all possible elemental formulas, allowing for the confident assignment of the molecular formula. mdpi.com This capability is crucial for confirming the successful synthesis of target this compound derivatives and for identifying unknown metabolites or degradation products. mdpi.commdpi.com
Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Calculated Monoisotopic Mass | 195.9988 |
| Measured m/z | 195.9991 |
| Mass Accuracy (ppm) | 1.5 |
| Ionization Mode | ESI+ |
Correlation of Fragmentation Patterns with Substituent Effects
In addition to providing the molecular formula, mass spectrometry offers structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion is subjected to further energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are highly dependent on the structure of the molecule, particularly the nature and position of substituents on the indole ring. researchgate.net
For nitro-substituted aromatic compounds, a common fragmentation pathway involves the loss of the nitro group (NO₂), corresponding to a loss of 46 Da, or the loss of NO, a 30 Da fragment. nih.gov The presence of a chlorine atom also influences fragmentation, often leading to characteristic isotopic patterns due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The interplay between the electron-withdrawing nitro group and the chloro substituent on the this compound core dictates the stability of various fragment ions. For instance, the stability of the benzimidazolium ions formed during fragmentation can be influenced by the electronic effects of these substituents. researchgate.net By systematically studying the mass spectra of a series of derivatives, correlations can be established between the observed fragmentation patterns and the electronic properties (electron-donating or electron-withdrawing) of the substituents. researchgate.net This understanding is vital for the structural elucidation of newly synthesized compounds within this class.
X-ray Crystallographic Studies on this compound Analogues
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms within the crystal lattice can be determined. This technique offers unparalleled insight into molecular geometry, conformational preferences, and intermolecular interactions. nih.gov
X-ray crystallographic studies on analogues of this compound reveal key details about their molecular structure. For instance, studies on similar substituted indoles have shown that the indole ring system itself is largely planar, although slight deviations can occur. nih.goviucr.org The planarity is a result of the fused aromatic benzene and pyrrole rings. wikipedia.org
A critical aspect of the molecular geometry is the orientation of substituents relative to the indole core. In the case of N-substituted indole derivatives, the torsion angle around the N-C bond of the substituent is a key conformational parameter. nih.gov For example, in the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, a rotation about the C2–N1–C10–C11 torsion angle was observed compared to its parent compound, indomethacin. nih.gov Similarly, for this compound analogues, crystallography can determine the precise rotational conformation of any substituents, which is crucial for understanding structure-activity relationships. Studies on chloro-substituted 3-(2-pyridin-3-ylvinyl)-1H-indoles have revealed significant deviations from coplanarity between the pyridine (B92270) and indole rings. core.ac.uk
Crystallographic data provides highly accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net These parameters can be compared to standard values and theoretical calculations to understand the electronic and steric effects of substituents. For example, the presence of a strong electron-withdrawing group like a phenylsulfonyl substituent has been shown to lengthen the adjacent N-Csp² bond in the indole ring. nih.goviucr.org
Table 2: Representative Crystallographic Data for a Substituted Indole Analogue
| Parameter | Value | Reference |
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| C-N Bond Length (Å) | 1.355 (14) | nih.gov |
| Indole-Phenyl Dihedral Angle (°) | 77.21 (8) - 89.26 (8) | iucr.org |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state, a phenomenon known as crystal packing. iosrjournals.org This packing is governed by a variety of intermolecular interactions, including strong hydrogen bonds and weaker interactions like C-H···π, halogen bonding, and π-π stacking. iosrjournals.orgnih.govrsc.org
For this compound, the N-H of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are potential hydrogen bond acceptors. iosrjournals.org The chlorine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. ua.edursc.org The aromatic rings can also engage in π-π stacking interactions, further stabilizing the crystal lattice. rsc.org The interplay of these different interactions dictates the final crystal structure and can have a significant impact on the physical properties of the material, such as solubility and melting point. core.ac.ukwhiterose.ac.uk The analysis of these interactions provides a deeper understanding of the supramolecular chemistry of this class of compounds. iosrjournals.orgnih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Structure Confirmation
For this compound derivatives, IR and Raman spectra will exhibit characteristic bands corresponding to the various functional groups present.
N-H Stretch: A characteristic band for the N-H stretch of the indole ring is expected, typically in the region of 3300-3500 cm⁻¹.
Nitro Group (NO₂) Vibrations: The nitro group will give rise to two strong stretching vibrations: an asymmetric stretch (around 1500-1560 cm⁻¹) and a symmetric stretch (around 1335-1380 cm⁻¹).
C-Cl Stretch: The C-Cl stretching vibration will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Aromatic C-H and C=C Stretches: Vibrations associated with the aromatic rings will also be present.
The precise frequencies of these vibrations can be sensitive to the electronic environment, meaning that substituent effects can cause shifts in the observed peak positions. rjpbcs.comresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational bands to specific molecular motions. rjpbcs.comsioc-journal.cn This combination of experimental and computational vibrational spectroscopy provides a robust method for structural confirmation of this compound and its derivatives. sioc-journal.cn
Characteristic Vibrational Modes of Chloro and Nitro Groups on the Indole Ring
The vibrational spectrum of a molecule is a unique fingerprint, with specific bands corresponding to the stretching and bending motions of functional groups. For this compound, the vibrational modes of the C-Cl and NO₂ groups are of particular diagnostic importance.
Nitro Group (NO₂) Vibrations: The nitro group gives rise to two prominent stretching vibrations: an asymmetric (ν_as) and a symmetric (ν_s) stretch. These are typically strong bands in the infrared spectrum. Based on studies of various nitroaromatic and nitroindole compounds, the expected frequency ranges for these modes are well-established. nih.govsemanticscholar.org For instance, in related nitro-substituted thiazolidinone derivatives containing an indole ring, the NO₂ stretching vibrations have been observed at 1527 cm⁻¹ and 1350 cm⁻¹. semanticscholar.org Similarly, for other nitrated indoles, these bands have been reported in the regions of 1514-1519 cm⁻¹ and 1343-1375 cm⁻¹. rsc.org In addition to the stretching modes, the nitro group also exhibits other characteristic vibrations, such as scissoring (in-plane bending), wagging, and twisting modes, which occur at lower frequencies.
The table below summarizes the expected characteristic vibrational modes for the functional groups in this compound, based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch (ν_as) | 1510 - 1530 | Strong |
| NO₂ | Symmetric Stretch (ν_s) | 1340 - 1375 | Strong |
| NO₂ | Scissoring (In-plane bend) | ~850 - 880 | Medium |
| C-Cl | Stretch (ν_C-Cl) | 700 - 850 | Medium-Strong |
Note: The exact positions of the vibrational bands for this compound may vary based on the specific intra- and intermolecular interactions in the solid state.
Comparison of Experimental and Theoretically Predicted Vibrational Frequencies
A powerful approach for the unambiguous assignment of vibrational modes is the comparison of experimentally measured spectra with theoretically predicted frequencies obtained from quantum chemical calculations. researchgate.net Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has been shown to be highly effective for predicting the vibrational spectra of organic molecules. globalresearchonline.netnih.gov
The standard procedure involves optimizing the molecular geometry of the compound in the gas phase and then calculating the harmonic vibrational frequencies at the same level of theory. researchgate.net Since theoretical calculations are performed on isolated molecules in a harmonic approximation, the computed wavenumbers are often systematically higher than the experimental values, which are typically recorded for the solid state and are subject to anharmonicity and intermolecular interactions. nih.gov To account for these discrepancies, the calculated frequencies are uniformly scaled using empirical scaling factors. globalresearchonline.net For calculations using the B3LYP method, a scaling factor of around 0.96 is commonly applied. globalresearchonline.netnih.gov
The agreement between the scaled theoretical frequencies and the experimental data is often quantified using the root mean square (RMS) error. scirp.org A small RMS deviation indicates a good correlation and validates both the accuracy of the computational method and the assignment of the experimental bands. scirp.org
The table below presents a hypothetical comparison of experimental and scaled theoretical vibrational frequencies for the key functional groups of this compound, based on typical results from studies on analogous molecules. theaic.orgscirp.orgacs.org
| Vibrational Mode | Experimental FT-IR (cm⁻¹) (Hypothetical) | Calculated (B3LYP/6-311G(d,p)) (Hypothetical) | Scaled (0.96) (Hypothetical) | Assignment (Potential Energy Distribution %) |
| N-H Stretch | 3410 | 3552 | 3410 | ν(N-H) (98%) |
| NO₂ Asymmetric Stretch | 1525 | 1589 | 1525 | ν_as(NO₂) (85%) |
| NO₂ Symmetric Stretch | 1350 | 1406 | 1350 | ν_s(NO₂) (82%) |
| C-Cl Stretch | 780 | 813 | 780 | ν(C-Cl) (65%) + Ring Def. (20%) |
This comparative analysis allows for a confident assignment of complex vibrational spectra and provides deep insight into the structural characteristics of novel derivatives like this compound.
Computational Chemistry and Theoretical Investigations of 7 Chloro 5 Nitro 1h Indole
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 7-chloro-5-nitro-1H-indole, this process involves finding the set of atomic coordinates that corresponds to the lowest energy on the potential energy surface.
Computational methods, such as B3LYP with a 6-311++G(d,p) basis set, are used to perform these optimizations. For a molecule like this compound, which has limited rotational freedom, a single stable planar conformer is expected to be the global minimum. The optimization calculations would yield key geometrical parameters. Analysis of related halogenated and nitrated indoles confirms that the indole (B1671886) core remains largely planar, with minor deviations caused by substituents. The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values require a specific computational study.
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-N, C-Cl, N-O). | Calculated values would show the influence of electron-withdrawing groups on the aromatic system. |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C, O-N-O). | Values would reflect the sp² hybridization of the ring atoms and the geometry of the nitro group. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. bldpharm.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. frontiersin.orgresearchgate.net
For this compound, the HOMO is expected to be distributed primarily over the π-system of the indole ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, would likely be localized on the nitro group and the benzene (B151609) ring, influenced by the strong electron-withdrawing nature of both the nitro and chloro substituents. A small HOMO-LUMO gap suggests high polarizability, low kinetic stability, and high chemical reactivity. acs.org DFT calculations would provide precise energy values and visual plots of these orbitals. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)
| Property | Description | Predicted Finding |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A negative value (in eV), indicating the ionization potential. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A less negative value (in eV), indicating the electron affinity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | A relatively small gap is expected, indicating a reactive molecule. |
| HOMO Distribution | Region of high electron density, susceptible to electrophilic attack. | Primarily on the indole ring system. |
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red to yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the nitro group. A region of positive potential would likely be found near the hydrogen atom of the indole N-H group, making it a potential site for deprotonation. The map provides a visual guide to the molecule's charge distribution and reactivity patterns. nih.gov
Global reactivity descriptors are quantitative measures derived from the energies of the frontier orbitals. frontiersin.org These parameters, calculated using DFT, help to quantify the chemical reactivity and stability of a molecule. researchgate.net Key descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. ijres.org
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. researchgate.netijres.org
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. ijres.org
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). A high electrophilicity index indicates a good electrophile. frontiersin.orgnih.gov
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. nih.gov
Table 3: Global Reactivity Descriptors (Illustrative Formulas)
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / η | Measures the ease of charge transfer. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures electron-attracting tendency. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Quantum Chemical Calculations for Mechanistic Insights
Beyond static properties, quantum chemical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby understanding the kinetic and thermodynamic feasibility of a chemical transformation. pkusz.edu.cn
For any reaction involving this compound, such as electrophilic substitution or nucleophilic attack, computational chemists can model the entire reaction pathway. This involves locating the structure of the transition state—the highest energy point along the reaction coordinate. pkusz.edu.cn
For instance, in a Friedel-Crafts type alkylation, DFT calculations can model the approach of the electrophile, the formation of an intermediate (like a sigma complex), and the final deprotonation step. csic.es By calculating the activation free energy (the energy difference between the reactants and the transition state), the rate-determining step of the reaction can be identified. pkusz.edu.cn These calculations provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental means alone. csic.es
Reaction Pathway Elucidation and Energy Profiles
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential reaction pathways for substituted indoles. For this compound, these investigations can predict the most likely sites for chemical attack, the stability of intermediates, and the energy barriers associated with transition states.
The indole ring is inherently electron-rich, making it susceptible to electrophilic substitution, typically at the C3 position. However, the presence of a deactivating nitro group at C5 and a weakly deactivating chloro group at C7 significantly modulates this reactivity. The nitro group strongly withdraws electron density from the benzene ring portion, while the chloro group also withdraws electron density via induction. Computational studies on the reduction of indoles by hydroboranes have shown that the initial step involves the formation of a 3H-indole tautomer complex, which is an exergonic process. cardiff.ac.uk This suggests that reactions involving this compound may also proceed through tautomeric intermediates.
Another critical reaction pathway for this molecule is the reduction of the nitro group to an amine, a common transformation used to create versatile intermediates for further synthesis. DFT calculations can model this reduction, elucidating the multi-step mechanism that proceeds through nitroso and hydroxylamine (B1172632) intermediates. The energy profile for such a reaction would quantify the thermodynamic and kinetic feasibility of each step.
Energy profiles for reactions like electrophilic amination on indole scaffolds have been computationally evaluated, comparing different potential pathways such as 1,4-addition versus 1,6-addition to reveal the most favorable route. researchgate.net For this compound, similar calculations could map the energy landscape for various synthetic transformations, guiding the design of efficient reaction conditions. For instance, a plausible computed pathway for an electrophilic substitution might involve the steps outlined in the table below.
Table 1: Illustrative Energy Profile for a Hypothetical Electrophilic Substitution on this compound
| Reaction Step | Description | Relative Free Energy (ΔG, kcal/mol) (Illustrative) |
| 1 | Formation of π-complex between indole and electrophile | -5.0 |
| 2 | Transition State 1 (TS1) for σ-complex formation | +15.0 |
| 3 | Formation of σ-complex (Wheland intermediate) | +8.0 |
| 4 | Transition State 2 (TS2) for deprotonation | +10.0 |
| 5 | Formation of substituted product | -10.0 |
Note: The energy values are illustrative, based on typical values for electrophilic aromatic substitution, and would require specific DFT calculations for this compound.
Solvent Effects on Electronic Properties and Reactivity
The surrounding solvent medium can significantly alter the electronic properties and subsequent reactivity of a solute molecule like this compound. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these effects. jlu.edu.cnmdpi.com
The electronic structure of this molecule is characterized by strong intramolecular charge transfer (ICT) due to the electron-donating nature of the indole nitrogen and the potent electron-withdrawing capacity of the nitro group. This ICT character makes its electronic absorption and fluorescence spectra highly sensitive to the solvent environment (solvatochromism). researchgate.net In polar solvents, the dipole moment of the molecule is expected to increase, indicating greater charge separation and stabilization of the polar excited state. researchgate.netjournalirjpac.com
Studies on similar nitroaromatic compounds have shown that as solvent polarity increases, properties like the dipole moment (µ) and polarizability (α) tend to increase, while the HOMO-LUMO energy gap (ΔE) decreases. journalirjpac.com A smaller energy gap generally implies higher chemical reactivity. journalirjpac.com The interaction between the solute and solvent molecules can induce changes in electronic transitions. researchgate.net For this compound, polar solvents would likely stabilize the charge-separated resonance structures, enhancing its ground state electro-optic susceptibility and reactivity. journalirjpac.com
Table 2: Predicted Solvent Effects on Key Electronic Properties of this compound
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (µ) (Debye) | Predicted HOMO-LUMO Gap (ΔE) (eV) |
| Vacuum | 1 | Low | High |
| Tetrahydrofuran (B95107) | 7.6 | Intermediate | Intermediate |
| Ethanol | 24.5 | High | Low |
Note: The trends are based on computational studies of N-substituted 4-nitroaniline (B120555) derivatives and are predictive for this compound. journalirjpac.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations provide powerful tools to investigate the three-dimensional structure, flexibility, and interactions of molecules like this compound at an atomic level. nih.gov These methods are widely applied to substituted indoles to understand their conformational stability and their binding interactions with biological targets or other chemical species. researcher.lifemdpi.com
For instance, MD simulations have been used to study the stability of substituted indole derivatives as potential antidepressants by analyzing their dynamic interactions within the binding site of the Leucine Transporter (LeuT). researcher.liferesearchgate.net Such simulations track the molecule's movement over time, providing insights into its structural fluctuations and intermolecular interactions.
Conformational Dynamics of this compound
The this compound molecule is composed of a fused bicyclic indole core, which imparts significant rigidity. Therefore, its conformational dynamics are less complex than those of long, flexible aliphatic chains. The primary conformational freedom involves the out-of-plane vibrations of the nitro and chloro substituents and the orientation of the N-H proton of the indole ring.
Conformational analysis, often performed using a combination of NMR spectroscopy and theoretical calculations, helps identify the most stable conformers of a molecule. auremn.org.br For halogenated cyclic compounds, repulsive interactions between substituents can influence the preferred conformation. beilstein-journals.org In the case of this compound, while the ring itself is planar, MD simulations can explore minor deviations from planarity and the rotational freedom of the nitro group around the C-N bond. High-temperature MD simulations are a reliable tool for exploring the conformational space of cyclic molecules and can quantitatively correlate simulation results with experimentally determined energy barriers for ring inversions or other conformational changes. nih.gov
Simulation of Intermolecular Interactions with Solvents or Reagents
Molecular dynamics simulations are exceptionally well-suited for studying the explicit interactions between a solute and the surrounding solvent molecules. academie-sciences.fr By simulating this compound in a box of solvent molecules (e.g., water, ethanol, or dimethylformamide), one can analyze the formation and lifetime of intermolecular bonds, particularly hydrogen bonds.
The key interaction sites on this compound are:
The indole N-H group , which acts as a hydrogen bond donor.
The oxygen atoms of the nitro group , which are strong hydrogen bond acceptors.
The chlorine atom , which can participate in halogen bonding.
The π-system of the indole ring , which can engage in π-π stacking or other non-covalent interactions.
Analysis tools like the Radial Distribution Function (RDF) can be derived from MD trajectories to quantify the probability of finding a solvent atom at a certain distance from a solute atom. academie-sciences.frresearchgate.net Sharp, high-intensity peaks in the RDF plot at short distances indicate strong, specific interactions like hydrogen bonds. academie-sciences.fr For example, in an aqueous solution, a strong RDF peak would be expected between the indole N-H hydrogen and water oxygen, and between the nitro group oxygens and water hydrogens. These simulations provide microscopic details that explain macroscopic properties like solubility and reactivity in different media. jlu.edu.cnresearchgate.net
Table 3: Potential Intermolecular Interactions of this compound
| Interaction Type | Donor/Acceptor on Solute | Potential Partner in Solvent/Reagent |
| Hydrogen Bond | N-H (Donor) | Oxygen (e.g., in H₂O, DMF, Ethanol) |
| Hydrogen Bond | -NO₂ (Acceptor) | N-H or O-H (e.g., in H₂O, Ethanol) |
| Halogen Bond | -Cl (Acceptor) | Electron-rich atoms |
| π-π Stacking | Indole Ring (π-system) | Aromatic rings |
| Dipole-Dipole | -NO₂, -Cl | Polar molecules |
Synthetic Utility and Research Applications of 7 Chloro 5 Nitro 1h Indole As a Chemical Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The structure of 7-chloro-5-nitro-1H-indole is primed for elaboration into more complex, often fused, heterocyclic systems. The indole (B1671886) ring system serves as a fundamental building block for a multitude of natural products and synthetic drugs. rsc.orgresearchgate.net The nitro group and chloro atom on the benzene (B151609) portion of the indole, along with the reactive sites on the pyrrole (B145914) ring, allow for a variety of cyclization and annulation strategies.
Key transformations enabling the synthesis of complex heterocycles from nitro-indole precursors include:
Reductive Cyclization: The nitro group is a versatile functional group that can be readily reduced to an amino group. This in-situ-generated amine is a powerful nucleophile that can participate in intramolecular cyclization reactions. For instance, synthetic strategies often involve the reduction of a nitro group, followed by cyclization with another functional group to form new rings. This approach is fundamental in methods like the Baeyer–Emmerling indole synthesis, where a nitro group is converted to a nitroso group, which is crucial for the formation of the five-membered ring. rsc.org
Cycloaddition Reactions: The indole core can participate in cycloaddition reactions. For example, methods like the regioselective construction of indole arynes from halogenated indoles can be used to build annulated structures, as demonstrated in the synthesis of trikentrins. rsc.org Similarly, 1,3-dipolar cycloaddition reactions on related heterocyclic systems like indazoles have been used to create novel triazole-fused frameworks. nih.gov
Fischer Indolization: While this compound is itself a product of indole synthesis, its core structure can be conceptually linked to the Fischer indole synthesis, a powerful method for creating the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone. rsc.org Derivatives of this compound can be used in further Fischer-type reactions to build even more complex polycyclic systems, such as indolocarbazoles. rsc.org
The following table outlines potential synthetic routes from a this compound core to generate complex heterocyclic systems.
| Starting Material Moiety | Reaction Type | Potential Product Class |
| 5-Nitro Group | Reductive Cyclization | Pyrrolo- or Pyridino-fused Indoles |
| 7-Chloro Group / Indole Ring | Aryne Cycloaddition | Annulated Indoles (e.g., Carbazoles) |
| Indole N-H and C2 Position | Condensation/Cyclization | Indolo-quinoxalines, Indolo-pyrimidines |
| 5-Nitro (reduced to amine) | Diazotization/Coupling | Azaindole-type structures |
These pathways highlight how the specific functionalities of this compound can be strategically employed to access diverse and complex heterocyclic architectures. rsc.orgnih.gov
Building Block for Advanced Organic Scaffolds
Beyond fused systems, this compound serves as a foundational scaffold for constructing advanced, highly functionalized organic molecules. The term "scaffold" here refers to the core molecular framework upon which various substituents can be built, often leading to libraries of compounds for biological screening. Indole derivatives are widely used as such scaffolds in drug discovery. rsc.orgnih.gov
The utility of this compound as a building block stems from the differential reactivity of its components:
The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains.
The chloro group at the 7-position can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, attaching new aryl, alkyl, or amino groups.
The indole N-H can be alkylated or arylated to introduce substituents at the N1 position.
The C2 and C3 positions of the pyrrole ring are nucleophilic and can react with various electrophiles.
For example, a study on fructose-1,6-bisphosphatase (FBPase) inhibitors involved the synthesis of a series of 7-nitro-1H-indole-2-carboxylic acid derivatives. nih.govresearchgate.net This work demonstrates how the nitro-indole scaffold was systematically modified to explore structure-activity relationships, leading to the identification of a potent inhibitor. nih.govresearchgate.net The this compound scaffold offers even greater synthetic flexibility due to the presence of the chloro handle for cross-coupling reactions.
Role in the Development of Novel Synthetic Methodologies
Substituted indoles like this compound are crucial substrates for the development and optimization of new synthetic methods. rsc.org The well-defined electronic properties and multiple potential reaction sites on such molecules allow chemists to test the scope, limitations, and selectivity of new reactions.
This compound is a suitable substrate for exploring various synthetic methodologies:
Classical Indole Syntheses: It can serve as a target molecule for refining classical methods like the Leimgruber–Batcho or Bartoli indole syntheses, which often start from substituted nitroarenes. rsc.orgrsc.org
Modern One-Pot Strategies: There is a continuous drive to develop more efficient, one-pot reactions that combine steps like reduction and cyclization. rsc.org this compound is an ideal candidate for methodologies that aim to selectively modify one functional group in the presence of others, for instance, selectively reducing the nitro group without affecting the chloro substituent.
C-H Functionalization: Recent advances in organic synthesis focus on the direct functionalization of C-H bonds. A substituted indole provides multiple distinct C-H bonds (at C2, C3, C4, C6) to test the regioselectivity of new catalytic systems, such as the cobalt-catalyzed C-2 amidation of indoles. acs.org
Vicarious Nucleophilic Substitution (VNS): The VNS approach is a powerful method for introducing substituents onto electron-deficient aromatic rings, making nitroarenes key substrates. rsc.org The electron-poor nature of the benzene ring in this compound makes it a prime candidate for exploring novel VNS reactions.
The development of a nickel-catalyzed migratory cycloisomerization to produce 2,3-disubstituted indoles is another example of a novel methodology where various substituted indoles are essential for defining the reaction's scope. researchgate.net
Contribution to Structure-Reactivity Relationship Studies in Substituted Indoles
The study of how a molecule's structure influences its chemical reactivity is a fundamental aspect of organic chemistry. This compound is an excellent model for such studies due to its distinct substitution pattern. The electronic properties of the chloro and nitro groups significantly modulate the reactivity of the entire indole ring system.
Key aspects of its contribution to structure-reactivity studies include:
Electronic Effects: The compound features two powerful electron-withdrawing groups (EWGs) on the benzene ring: a nitro group (-NO₂) at C5 and a chloro group (-Cl) at C7. These EWGs decrease the electron density of the aromatic system, which has several consequences:
It increases the acidity of the N-H proton, making deprotonation easier.
It deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution.
It influences the nucleophilicity of the C3 position, a key reactive site in many indole reactions.
Comparative Reactivity: By comparing the reaction outcomes and rates of this compound with other substituted indoles (e.g., 5-nitroindole (B16589), 7-chloroindole (B1661978), or indoles with electron-donating groups), researchers can quantify the electronic impact of each substituent. tsijournals.com For instance, the reactivity of a related compound, 7-methoxy-5-nitro-1H-indole-2-carboxylic acid, is noted to be heavily influenced by the interplay between the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group.
Spectroscopic and Computational Studies: Substituted indoles are used in computational and spectroscopic studies to understand electronic transitions. For example, a study on 5-chloro-2,3-dimethyl-7-nitro-1H-indole investigated its excited states, which provides insight into its photochemical properties and potential interactions with light, a crucial aspect of its reactivity. researchgate.net Such studies on this compound would further elucidate the interplay of its substituents on its electronic structure.
The following table summarizes the expected electronic influence of the substituents on the reactivity of the this compound core.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Nitro (-NO₂) | C5 | Strong Electron-Withdrawing (Inductive & Resonance) | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack; Increases N-H acidity. |
| Chloro (-Cl) | C7 | Electron-Withdrawing (Inductive); Weakly Donating (Resonance) | Deactivates ring to electrophilic attack; Directs substitution; Increases N-H acidity. |
These detailed investigations into how the chloro and nitro groups modulate the indole core's behavior are critical for designing predictable synthetic routes and for the rational design of new molecules with desired properties. nih.govresearchgate.net
Q & A
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer :
- Functionalize via Suzuki-Miyaura coupling (Pd catalysts) to introduce biaryl pharmacophores.
- Screen derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays.
- Optimize ADME properties via logP adjustments (chloro/nitro groups enhance membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
